molecular formula C11H15BrClN B12847007 (S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine

(S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B12847007
M. Wt: 276.60 g/mol
InChI Key: AXPBNYJUTMFPPE-SNVBAGLBSA-N
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Description

(S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of bromine and chlorine atoms on a phenyl ring, along with a dimethylpropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-chlorobenzene and 2,2-dimethylpropan-1-amine.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, along with catalysts such as palladium or copper complexes.

    Reaction Steps: The key steps involve halogenation, amination, and chiral resolution to obtain the desired (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydroxide, potassium cyanide, polar solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine: The enantiomer of the compound with different stereochemistry.

    3-bromo-5-chlorophenyl)boronic acid: A related compound with a boronic acid group instead of the amine group.

    (3-bromo-5-chlorophenyl)methanamine: A similar compound with a methanamine group.

Uniqueness

(S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific chiral configuration and the presence of both bromine and chlorine atoms on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H15BrClN

Molecular Weight

276.60 g/mol

IUPAC Name

(1S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15BrClN/c1-11(2,3)10(14)7-4-8(12)6-9(13)5-7/h4-6,10H,14H2,1-3H3/t10-/m1/s1

InChI Key

AXPBNYJUTMFPPE-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC(=CC(=C1)Br)Cl)N

Canonical SMILES

CC(C)(C)C(C1=CC(=CC(=C1)Br)Cl)N

Origin of Product

United States

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